Chlorpyrifos-fenvalerate mixt.

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chlorpyrifos-fenvalerate mixture is a combination of two active ingredients: chlorpyrifos and fenvalerate. Chlorpyrifos is an organophosphate insecticide, acaricide, and nematicide, while fenvalerate is a synthetic pyrethroid insecticide. This mixture is commonly used in agriculture to control a wide range of pests due to its broad-spectrum activity and synergistic effects.

準備方法

Synthetic Routes and Reaction Conditions

Chlorpyrifos: is synthesized through a multi-step process involving the reaction of 3,5,6-trichloro-2-pyridinol with diethyl phosphorochloridothioate. The reaction is typically carried out in the presence of a base such as sodium hydroxide, and the product is purified through distillation or recrystallization.

Fenvalerate: is synthesized by reacting 2-(4-chlorophenyl)-3-methylbutyronitrile with cyano(3-phenoxyphenyl)methyl acetate in the presence of a base such as sodium methoxide. The reaction mixture is then subjected to hydrolysis and esterification to yield fenvalerate.

Industrial Production Methods

In industrial settings, the production of chlorpyrifos and fenvalerate involves large-scale chemical reactors and continuous processing techniques. The raw materials are fed into the reactors, and the reactions are carefully controlled to optimize yield and purity. The final products are then formulated into various pesticide formulations, such as emulsifiable concentrates and wettable powders.

化学反応の分析

Types of Reactions

Chlorpyrifos: undergoes hydrolysis, oxidation, and photodegradation. Hydrolysis occurs in the presence of water, leading to the formation of 3,5,6-trichloro-2-pyridinol and diethyl phosphorothioic acid. Oxidation can occur in the presence of strong oxidizing agents, resulting in the formation of chlorpyrifos oxon.

Fenvalerate: undergoes hydrolysis and photodegradation. Hydrolysis leads to the formation of 3-phenoxybenzoic acid and 2-(4-chlorophenyl)-3-methylbutyric acid. Photodegradation occurs under UV light, resulting in the breakdown of the fenvalerate molecule into various smaller fragments.

Common Reagents and Conditions

Hydrolysis: Water, acidic or basic conditions

Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate

Photodegradation: UV light exposure

Major Products Formed

Chlorpyrifos: 3,5,6-trichloro-2-pyridinol, diethyl phosphorothioic acid, chlorpyrifos oxon

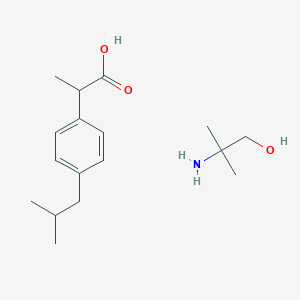

Fenvalerate: 3-phenoxybenzoic acid, 2-(4-chlorophenyl)-3-methylbutyric acid

科学的研究の応用

Chlorpyrifos-fenvalerate mixture has been extensively studied for its applications in various fields:

Agriculture: Used to control a wide range of pests in crops such as corn, cotton, and soybeans.

Environmental Science: Studied for its impact on soil and water quality, as well as its degradation pathways.

Toxicology: Research on the toxic effects of chlorpyrifos and fenvalerate on non-target organisms, including humans.

Bioremediation: Investigated for its potential to be degraded by microbial consortia, leading to the development of bioremediation strategies.

類似化合物との比較

Chlorpyrifos: is similar to other organophosphate insecticides such as malathion and diazinon. chlorpyrifos is more persistent in the environment and has a broader spectrum of activity .

Fenvalerate: is similar to other synthetic pyrethroids such as permethrin and cypermethrin. Fenvalerate is known for its high potency and long-lasting residual activity .

Conclusion

The chlorpyrifos-fenvalerate mixture is a powerful combination used in pest control due to its broad-spectrum activity and synergistic effects. Its preparation involves complex synthetic routes and industrial production methods. The compound undergoes various chemical reactions, and its mechanism of action involves targeting the nervous system of pests. It has numerous scientific research applications and is compared with similar compounds for its unique properties.

特性

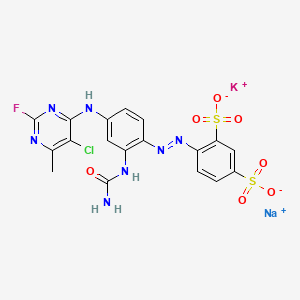

| 65272-44-8 | |

分子式 |

C34H33Cl4N2O6PS |

分子量 |

770.5 g/mol |

IUPAC名 |

[cyano-(3-phenoxyphenyl)methyl] 2-(4-chlorophenyl)-3-methylbutanoate;diethoxy-sulfanylidene-(3,5,6-trichloropyridin-2-yl)oxy-λ5-phosphane |

InChI |

InChI=1S/C25H22ClNO3.C9H11Cl3NO3PS/c1-17(2)24(18-11-13-20(26)14-12-18)25(28)30-23(16-27)19-7-6-10-22(15-19)29-21-8-4-3-5-9-21;1-3-14-17(18,15-4-2)16-9-7(11)5-6(10)8(12)13-9/h3-15,17,23-24H,1-2H3;5H,3-4H2,1-2H3 |

InChIキー |

FKXKRUWSHHMRDQ-UHFFFAOYSA-N |

正規SMILES |

CCOP(=S)(OCC)OC1=NC(=C(C=C1Cl)Cl)Cl.CC(C)C(C1=CC=C(C=C1)Cl)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。